molecular formula C13H14N2O2 B11874487 Quinolin-8-yl isopropylcarbamate CAS No. 22001-40-7

Quinolin-8-yl isopropylcarbamate

Cat. No.: B11874487
CAS No.: 22001-40-7
M. Wt: 230.26 g/mol
InChI Key: MYZZZDHUCNJZNM-UHFFFAOYSA-N
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Description

Quinolin-8-yl isopropylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl isopropylcarbamate typically involves the reaction of quinolin-8-ol with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:

[ \text{Quinolin-8-ol} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The reaction temperature is typically maintained at room temperature or slightly elevated to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl isopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Quinolin-8-yl isopropylamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl isopropylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl isopropylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Quinolin-8-yl isopropylcarbamate can be compared with other quinoline derivatives, such as:

    Quinolin-8-yl methylcarbamate: Similar structure but with a methyl group instead of an isopropyl group.

    Quinolin-8-yl ethylcarbamate: Similar structure but with an ethyl group instead of an isopropyl group.

    Quinolin-8-yl phenylcarbamate: Similar structure but with a phenyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

22001-40-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

quinolin-8-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C13H14N2O2/c1-9(2)15-13(16)17-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16)

InChI Key

MYZZZDHUCNJZNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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